molecular formula C6H5BrO2S2 B6142788 4-bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid CAS No. 172461-96-0

4-bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid

Cat. No. B6142788
CAS RN: 172461-96-0
M. Wt: 253.1 g/mol
InChI Key: NVPNFADNODWZON-UHFFFAOYSA-N
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Description

“4-bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid” is a compound that belongs to the class of organic compounds known as thiophene carboxylic acids . These are compounds containing a thiophene ring which bears a carboxylic acid group .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Chemical Reactions Analysis

Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .

Scientific Research Applications

4-bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid has been used in the synthesis of various organic compounds, such as thiophene derivatives, and has been studied for its potential therapeutic applications. This compound has been found to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. The compound has also been studied for its potential anti-inflammatory, anti-fungal, and anti-bacterial properties.

Mechanism of Action

The mechanism of action of 4-bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid is not yet fully understood. It is believed that this compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. The compound may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Finally, this compound may have anti-fungal and anti-bacterial properties by inhibiting the growth of certain pathogenic microorganisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, the compound has been found to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. The compound has also been studied for its potential anti-inflammatory, anti-fungal, and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

The use of 4-bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications in both scientific research and industry. However, there are some limitations to using this compound in lab experiments. The compound is highly reactive and can be difficult to handle, and its mechanism of action is not yet fully understood.

Future Directions

There are several potential future directions for research on 4-bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid. Further studies are needed to better understand the compound’s mechanism of action and its potential therapeutic applications. Additionally, research should focus on improving the synthesis of this compound and exploring new potential uses for the compound. Finally, further research should be conducted to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 4-bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid is a multi-step process that involves the reaction of 4-bromo-5-methylthiophene-2-carboxylic acid with sodium hydrogensulfide (NaHS). The reaction proceeds through the formation of an intermediate, 4-bromo-5-methylthiophene-2-sulfenic acid, which is then reduced to this compound using sodium borohydride (NaBH4). The overall reaction is shown in Figure 1.
Figure 1. Synthesis of this compound from 4-bromo-5-methylthiophene-2-carboxylic acid.

properties

IUPAC Name

4-bromo-5-methylsulfanylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S2/c1-10-6-3(7)2-4(11-6)5(8)9/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPNFADNODWZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(S1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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